molecular formula C14H19N3O2 B11666297 Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate

Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate

Cat. No.: B11666297
M. Wt: 261.32 g/mol
InChI Key: LOYZOLXAJFDGSI-UHFFFAOYSA-N
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Description

Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate is a complex organic compound that belongs to the class of benzimidazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate typically involves the condensation of appropriate benzimidazole precursors with ethyl acetate derivatives. One common method involves the reaction of 2-aminobenzimidazole with ethyl 2-bromoacetate under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The ethyl acetate moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown promise as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: The compound’s derivatives are being explored for their potential use in treating various diseases, including infections and cancer.

    Industry: It is used as a corrosion inhibitor and dye in textile industries.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

  • 2-(1H-Benzimidazol-2-yl)ethanol
  • 2-(1H-Benzimidazol-2-yl)acetic acid
  • 2-(1H-Benzimidazol-2-yl)aniline

Uniqueness

Ethyl 2-(2-imino-3-propyl-2,3-dihydro-1H-1,3-benzodiazol-1-YL)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 2-(2-imino-3-propylbenzimidazol-1-yl)acetate

InChI

InChI=1S/C14H19N3O2/c1-3-9-16-11-7-5-6-8-12(11)17(14(16)15)10-13(18)19-4-2/h5-8,15H,3-4,9-10H2,1-2H3

InChI Key

LOYZOLXAJFDGSI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N(C1=N)CC(=O)OCC

Origin of Product

United States

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